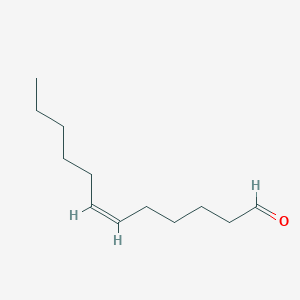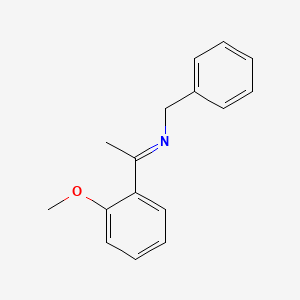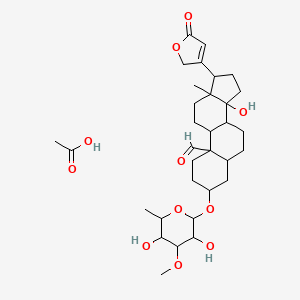![molecular formula C12H20NO3P B14290897 {2-[Butyl(phenyl)amino]ethyl}phosphonic acid CAS No. 113360-74-0](/img/structure/B14290897.png)
{2-[Butyl(phenyl)amino]ethyl}phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[Butyl(phenyl)amino]ethyl}phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to an aminoethyl chain, which is further substituted with a butyl and phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Butyl(phenyl)amino]ethyl}phosphonic acid can be achieved through several methods. One common approach involves the reaction of a suitable amine precursor with a phosphonic acid derivative. For instance, the reaction of {2-[Butyl(phenyl)amino]ethyl}amine with phosphorous acid under acidic conditions can yield the desired phosphonic acid. Another method involves the use of dialkyl phosphonates, which can be dealkylated under acidic conditions (e.g., HCl) or using the McKenna procedure (bromotrimethylsilane followed by methanolysis) to produce the phosphonic acid .
Industrial Production Methods
Industrial production of phosphonic acids often involves large-scale reactions using readily available precursors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
{2-[Butyl(phenyl)amino]ethyl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the aminoethyl chain or the substituents attached to it.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphonic acid group can yield phosphonic acid derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
{2-[Butyl(phenyl)amino]ethyl}phosphonic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural similarity to natural phosphates makes it useful in studying biological processes involving phosphorylation.
Industry: It can be used in the production of flame retardants, corrosion inhibitors, and other specialty chemicals.
作用機序
The mechanism by which {2-[Butyl(phenyl)amino]ethyl}phosphonic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic the phosphate moiety in biological systems, allowing the compound to inhibit or activate specific pathways. For example, it may inhibit enzymes involved in bone resorption by binding to calcium ions and preventing the breakdown of bone tissue .
類似化合物との比較
Similar Compounds
Bisphosphonates: These compounds also contain phosphonic acid groups and are used to treat bone diseases like osteoporosis.
Aminophosphonic Acids: Similar in structure, these compounds have applications in agriculture as herbicides and in medicine as enzyme inhibitors.
Uniqueness
{2-[Butyl(phenyl)amino]ethyl}phosphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butyl and phenyl groups can influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
113360-74-0 |
|---|---|
分子式 |
C12H20NO3P |
分子量 |
257.27 g/mol |
IUPAC名 |
2-(N-butylanilino)ethylphosphonic acid |
InChI |
InChI=1S/C12H20NO3P/c1-2-3-9-13(10-11-17(14,15)16)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H2,14,15,16) |
InChIキー |
ITBDKMWZJWRIKT-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCP(=O)(O)O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Ethoxy-4-[8-(4-ethoxyphenyl)tellanyloctyltellanyl]benzene](/img/structure/B14290865.png)
![1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene](/img/structure/B14290867.png)




![6-Chloro-1,2-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B14290889.png)

![2-[(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14290895.png)
